2,2,3,3-Tetramethylhexane

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

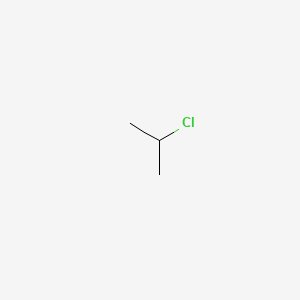

Structure

3D Structure

Propiedades

Número CAS |

13475-81-5 |

|---|---|

Fórmula molecular |

C10H22 |

Peso molecular |

142.28 g/mol |

Nombre IUPAC |

2,2,3,3-tetramethylhexane |

InChI |

InChI=1S/C10H22/c1-7-8-10(5,6)9(2,3)4/h7-8H2,1-6H3 |

Clave InChI |

RMQHJMMCLSJULX-UHFFFAOYSA-N |

SMILES |

CCCC(C)(C)C(C)(C)C |

SMILES canónico |

CCCC(C)(C)C(C)(C)C |

Punto de ebullición |

160.3 °C |

melting_point |

-54.0 °C |

Otros números CAS |

13475-81-5 |

Sinónimos |

2,2,3,3-tetramethylhexane |

Presión de vapor |

3.89 mmHg |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,2,3,3-Tetramethylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,2,3,3-tetramethylhexane. The information is curated for professionals in research and development who require precise data for experimental design, substance characterization, and process modeling. This document presents quantitative data in a structured format, details standardized experimental protocols for property determination, and includes a logical workflow for physical property analysis.

Core Physical Properties of this compound

This compound is a highly branched alkane, an isomer of decane. Its structure significantly influences its physical characteristics.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound based on available scientific literature.

| Physical Property | Value | Units |

| Molecular Formula | C₁₀H₂₂ | - |

| Molecular Weight | 142.28 | g/mol |

| Density | 0.761 | g/cm³ |

| Boiling Point | 160.33 | °C |

| Melting Point | -53.99 | °C |

| Refractive Index | 1.426 | - |

| Solubility | Soluble in organic solvents like ethanol (B145695) and ether. | - |

Experimental Protocols for Physical Property Determination

While specific experimental details for the cited values for this compound are not publicly available, the following sections describe standardized and widely accepted methodologies for determining the key physical properties of liquid organic compounds.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For an organic compound like this compound, a common and effective method is the Thiele tube or a digital melting point apparatus with a boiling point function.

Methodology:

-

Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed into a small test tube or a fusion tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube. The open end of the capillary should be submerged in the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then placed in a heating bath (commonly a Thiele tube filled with mineral oil or an aluminum block).

-

Heating: The apparatus is heated slowly and uniformly. As the temperature rises, the air trapped in the capillary tube will expand and slowly bubble out.

-

Observation: Upon reaching the boiling point, the vapor pressure of the liquid will equal the atmospheric pressure, and a rapid and continuous stream of bubbles will emerge from the capillary tube. The temperature at which this vigorous bubbling begins is recorded as the boiling point.[1][2]

-

Confirmation: To confirm the boiling point, the heating is stopped. As the liquid cools, the bubbling will cease, and the liquid will be drawn back into the capillary tube. The temperature at which the liquid enters the capillary is also recorded. The boiling point is the average of these two temperatures.

Determination of Melting Point

For compounds that are solid at room temperature, the melting point is a crucial indicator of purity. While this compound is a liquid at standard conditions, its melting point can be determined using a cryostat or a low-temperature melting point apparatus.

Methodology:

-

Sample Preparation: A small, finely powdered sample of the solidified compound is packed into a capillary tube, sealed at one end.[3]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Cooling and Heating: The apparatus is cooled to a temperature below the expected melting point. Then, the sample is heated slowly and at a controlled rate (typically 1-2 °C per minute) to ensure thermal equilibrium.[3]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid sample has transformed into a clear liquid is recorded as the end of the melting range.[3] For a pure compound, this range should be narrow (typically 0.5-1 °C).[3]

Determination of Density

The density of a liquid is its mass per unit volume. It is a fundamental physical property that can be determined with high precision.

Methodology:

-

Mass Measurement: An empty, dry pycnometer (a small glass flask of known volume) or a graduated cylinder is weighed on an analytical balance.

-

Volume Measurement: The liquid sample is carefully added to the pycnometer or graduated cylinder to a calibrated mark, ensuring the precise volume is known.

-

Second Mass Measurement: The container with the liquid is weighed again.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the filled container. The density is then calculated by dividing the mass of the liquid by its volume.

-

Temperature Control: The temperature of the liquid should be recorded as density is temperature-dependent.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a characteristic property of a substance and can be used to identify and assess the purity of a liquid.

Methodology:

-

Instrument Calibration: An Abbe refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.

-

Measurement: The prisms are closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale.

-

Temperature Correction: The temperature of the sample should be noted, and if it is not at the standard temperature (usually 20°C), a correction factor is applied.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology:

-

Sample Preparation: A known mass of the solute (this compound) is added to a test tube.

-

Solvent Addition: A measured volume of the solvent (e.g., ethanol, ether, water) is added to the test tube.

-

Mixing: The mixture is agitated vigorously (e.g., by vortexing or shaking) for a set period to ensure that equilibrium is reached.

-

Observation: The mixture is observed to see if the solute has completely dissolved. If it has, more solute is added until saturation is reached (i.e., no more solute will dissolve).

-

Quantification: For a quantitative measurement, the undissolved solute is separated by filtration or centrifugation, dried, and weighed. The mass of the dissolved solute is then calculated by subtracting the mass of the undissolved solute from the initial mass. The solubility is typically expressed in grams of solute per 100 mL of solvent.

Logical Workflow for Physical Property Analysis

The following diagram illustrates a logical workflow for the characterization of the physical properties of a chemical compound.

Caption: Logical workflow for physical property determination.

References

An In-depth Technical Guide to the Synthesis of 2,2,3,3-Tetramethylhexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,3,3-Tetramethylhexane, a highly branched and sterically hindered alkane, presents unique challenges in its chemical synthesis. Standard coupling reactions are often inefficient due to competing side reactions. This technical guide provides a comprehensive overview of the viable and challenging synthetic pathways to this compound. We delve into the mechanistic intricacies of each method, present available quantitative data, and provide detailed experimental considerations. This document aims to be a critical resource for researchers in organic synthesis, materials science, and drug development who require access to this specific hydrocarbon structure.

Introduction

This compound is a saturated hydrocarbon with the chemical formula C₁₀H₂₂. Its unique structure, featuring two adjacent quaternary carbon atoms, results in significant steric hindrance, which profoundly influences its physical properties and synthetic accessibility. While not a common motif in pharmaceuticals, the synthesis of such highly branched alkanes is of academic and practical interest for studying reaction mechanisms under sterically demanding conditions and for creating novel molecular scaffolds. This guide explores the primary synthetic strategies, including organometallic coupling reactions and industrial alkylation processes.

Organometallic Coupling Approaches

The most intuitive approach to this compound involves the coupling of two tert-butyl groups. However, the steric bulk of the tert-butyl moiety makes these reactions non-trivial.

Wurtz Reaction: A Challenging Pathway

The Wurtz reaction, involving the reductive coupling of alkyl halides with sodium metal, is a classical method for forming carbon-carbon bonds. However, its application to tertiary halides like tert-butyl chloride or bromide is notoriously inefficient.

Reaction:

2 (CH₃)₃C-X + 2 Na → (CH₃)₃C-C(CH₃)₃ + 2 NaX (where X = Cl, Br)

Challenges:

The primary obstacle is the prevalence of a disproportionation side reaction. The tert-butyl radical intermediate, formed by single-electron transfer from sodium, can either couple to form the desired product or undergo disproportionation to yield isobutane (B21531) and isobutylene (B52900). The ratio of disproportionation to combination is high for tert-butyl radicals, leading to very low yields of this compound.

Experimental Considerations:

Due to the low yields and the formation of gaseous byproducts, this method is not recommended for the laboratory synthesis of this compound.

Grignard Reagent Coupling: A More Viable but Still Difficult Route

The coupling of Grignard reagents offers a more controlled approach. The synthesis of this compound via this route would involve the preparation of tert-butylmagnesium halide and its subsequent coupling.

Step 1: Formation of tert-Butylmagnesium Chloride

The formation of the Grignard reagent from tert-butyl chloride is itself challenging due to the steric hindrance around the α-carbon.

Experimental Protocol (Adapted from literature):

-

Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents:

-

Magnesium turnings

-

tert-Butyl chloride

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

A small crystal of iodine (as an activator)

-

-

Procedure:

-

Place the magnesium turnings in the flask.

-

Add a small portion of the anhydrous solvent and the iodine crystal.

-

A solution of tert-butyl chloride in the anhydrous solvent is added dropwise from the dropping funnel. The reaction is often initiated by gentle warming.

-

Once the reaction starts (indicated by the disappearance of the iodine color and gentle refluxing), the addition of the tert-butyl chloride solution is continued at a rate that maintains a steady reflux.

-

After the addition is complete, the mixture is refluxed for an additional period to ensure complete reaction.

-

Step 2: Coupling of the Grignard Reagent

The self-coupling of Grignard reagents is generally not spontaneous. Catalysts are required to facilitate this reaction. While extensive research exists on cross-coupling reactions, specific protocols for the homocoupling of tert-butylmagnesium chloride are scarce.

Catalytic Approaches:

-

Silver-Catalyzed Coupling: Silver salts have been shown to catalyze the cross-coupling of tertiary alkyl halides with Grignard reagents. However, reports indicate that attempted methylation and butylation (which would be analogous to self-coupling) have failed to yield the desired products, suggesting this may not be a viable route for homocoupling.

-

Cobalt-Catalyzed Coupling: Cobalt halides are effective catalysts for various Grignard cross-coupling reactions. While plausible, a specific, high-yield protocol for the self-coupling of tert-butylmagnesium chloride to form this compound is not well-documented in the literature.

Data Presentation:

| Reaction Pathway | Starting Material | Key Reagents | Reported Yield | Key Challenges |

| Wurtz Reaction | tert-Butyl Halide | Sodium Metal | Very Low | Dominant disproportionation side reaction. |

| Grignard Coupling | tert-Butyl Chloride | Mg, Ag or Co catalyst | Not reliably reported | Steric hindrance in Grignard formation and coupling. |

Logical Relationship of Grignard Pathway

Caption: Synthesis of this compound via a Grignard Reagent.

Corey-House Synthesis: A Potential Alternative

The Corey-House synthesis, utilizing a lithium dialkylcuprate (Gilman reagent), is a powerful method for forming carbon-carbon bonds. In principle, lithium di-tert-butylcuprate could react with a tert-butyl halide.

Reaction:

-

2 (CH₃)₃C-Li + CuI → Li[(CH₃)₃C]₂Cu + LiI

-

Li[(CH₃)₃C]₂Cu + (CH₃)₃C-X → (CH₃)₃C-C(CH₃)₃ + (CH₃)₃C-Cu + LiX

Challenges:

Industrial Synthesis: Alkylation of Isobutane with Isobutylene

In an industrial context, this compound can be a component of alkylate gasoline, which is produced by the acid-catalyzed alkylation of light alkanes with alkenes.

Reaction:

(CH₃)₃CH (Isobutane) + (CH₃)₂C=CH₂ (Isobutylene) --(Acid Catalyst)--> Mixture of C₈H₁₈ isomers

Mechanism:

The reaction proceeds via a carbocation mechanism initiated by the protonation of isobutylene to form the tert-butyl cation. This cation can then react with isobutane in a series of hydride transfer and alkylation steps.

Catalysts and Conditions:

-

Catalysts: Strong acids such as sulfuric acid (H₂SO₄) or hydrofluoric acid (HF) are used commercially.

-

Temperature: The reaction is typically carried out at low temperatures to suppress side reactions.

-

Product Distribution: This process does not yield pure this compound. Instead, it produces a complex mixture of highly branched octane (B31449) isomers, including various trimethylpentanes and dimethylhexanes. The exact composition of the "alkylate" depends on the specific process conditions (temperature, pressure, catalyst, and reactant feed ratio). While this compound can be formed, it is generally not the major product.

Experimental Workflow for Alkylation

Caption: Industrial Alkylation Process for Alkylate Production.

Conclusion

The synthesis of this compound is a formidable challenge in organic chemistry due to the significant steric hindrance imposed by the two adjacent tert-butyl groups. Direct coupling methods like the Wurtz reaction are largely ineffective. While organometallic routes involving Grignard or Gilman reagents are theoretically plausible, the lack of detailed, high-yield experimental protocols in the literature suggests that these methods are also problematic. The most established method for producing this and similar branched alkanes is through industrial alkylation processes, which, however, yield a mixture of isomers rather than the pure compound.

For researchers requiring pure this compound, further investigation into novel catalytic systems for the coupling of tertiary organometallics is warranted. The development of a selective and high-yield synthesis of this molecule would represent a significant advancement in the field of synthetic organic chemistry.

An In-depth Technical Guide to the Synthesis of Highly Branched Alkanes: Evaluating Pathways for 2,2,3,3-Tetramethylhexane

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the synthesis of the highly branched alkane, 2,2,3,3-tetramethylhexane. The initially proposed synthesis via the Michael addition reaction is chemically unfeasible and is therefore corrected. This document evaluates plausible synthetic routes, with a primary focus on the Wurtz reaction, a classical method for alkane synthesis. The significant challenges and side reactions associated with the synthesis of sterically hindered alkanes are discussed in detail. A comprehensive, though theoretical, experimental protocol for a Wurtz coupling reaction to form a related highly branched alkane is provided, along with a mechanistic overview and data presented in a structured format.

Inapplicability of the Michael Addition Reaction

The inquiry regarding the synthesis of this compound through a Michael addition reaction stems from a fundamental misunderstanding of the reaction's mechanism. The Michael addition is a nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. The target molecule, this compound, is a saturated alkane and lacks the requisite electrophilic α,β-unsaturated system necessary to act as a Michael acceptor. Consequently, the Michael addition is not a viable synthetic route for this or any saturated alkane.

Viable Synthetic Pathways for Highly Branched Alkanes

The synthesis of highly branched alkanes like this compound is challenging due to the steric hindrance around the reacting centers. Several classical methods for carbon-carbon bond formation can be considered, each with its own set of advantages and limitations.

-

Grignard Reactions: The reaction of a Grignard reagent with an alkyl halide can form C-C bonds. However, for tertiary alkyl halides and sterically hindered Grignard reagents, elimination reactions are often a major competing pathway, leading to low yields of the desired coupled product.

-

Kolbe Electrolysis: This method involves the electrochemical decarboxylative dimerization of carboxylic acids.[1][2][3] To synthesize this compound, one would require 3,3,4,4-tetramethylpentanoic acid as a precursor. The synthesis of this highly substituted carboxylic acid would add significant complexity to the overall process.

-

Wurtz Reaction: The Wurtz reaction involves the reductive coupling of two alkyl halides in the presence of sodium metal.[4][5][6][7] While effective for forming symmetrical alkanes from primary alkyl halides, its application to tertiary alkyl halides is severely limited. The reaction of tertiary alkyl halides, such as tert-butyl chloride, with sodium predominantly leads to disproportionation products (isobutane and isobutylene) rather than the desired coupling product (2,2,3,3-tetramethylbutane), with the yield of the latter being very low.[8] This is due to the steric hindrance favoring elimination over substitution.

Despite its low efficiency for tertiary systems, the Wurtz reaction remains the most direct theoretical route for the coupling of two tertiary alkyl fragments. The following sections will detail a hypothetical protocol based on this reaction for the synthesis of a related highly branched alkane.

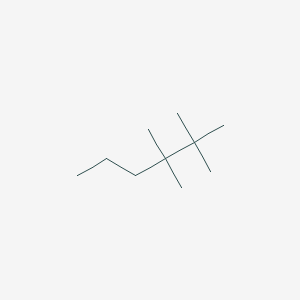

Experimental Protocol: Wurtz Coupling of 2-chloro-2-methylbutane (B165293)

This protocol outlines the synthesis of 3,3,4,4-tetramethylhexane (B1606250), an isomer of the target molecule, to illustrate the Wurtz reaction approach for a highly branched alkane. The synthesis is a two-step process: first, the preparation of the tertiary alkyl halide precursor, 2-chloro-2-methylbutane, from the corresponding alcohol, followed by the Wurtz coupling reaction.

Step 1: Synthesis of 2-chloro-2-methylbutane from 2-methyl-2-butanol (B152257)

This procedure is adapted from the synthesis of tert-butyl chloride from tert-butyl alcohol via an SN1 reaction.[9][10]

Materials:

-

2-methyl-2-butanol (tert-amyl alcohol)

-

Concentrated hydrochloric acid (HCl)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous calcium chloride (CaCl₂)

-

Separatory funnel, round-bottom flask, distillation apparatus

Procedure:

-

In a 250 mL separatory funnel, combine 50 mL of 2-methyl-2-butanol and 100 mL of cold, concentrated hydrochloric acid.

-

Shake the funnel vigorously for 10-15 minutes, periodically venting the pressure by inverting the funnel and opening the stopcock.

-

Allow the layers to separate completely. The upper layer is the organic product, 2-chloro-2-methylbutane.

-

Carefully drain and discard the lower aqueous layer.

-

Wash the organic layer by adding 50 mL of cold water, shaking, and discarding the aqueous layer.

-

Neutralize any remaining acid by washing with 50 mL of 5% sodium bicarbonate solution. Check the aqueous layer with litmus (B1172312) paper to ensure it is basic. Discard the aqueous layer.

-

Wash the organic layer again with 50 mL of water and discard the aqueous layer.

-

Transfer the cloudy organic layer to a dry Erlenmeyer flask and add a small amount of anhydrous calcium chloride to act as a drying agent. Swirl the flask and allow it to stand until the liquid is clear.

-

Decant or filter the dried 2-chloro-2-methylbutane into a distillation flask and distill, collecting the fraction boiling at approximately 85-86 °C.

Step 2: Wurtz Coupling of 2-chloro-2-methylbutane

This is a generalized procedure for a Wurtz reaction, which must be conducted under strictly anhydrous conditions.[4][6]

Materials:

-

2-chloro-2-methylbutane (from Step 1)

-

Sodium metal, cut into small pieces

-

Anhydrous diethyl ether

-

Reflux condenser with a drying tube (containing CaCl₂), three-necked flask, dropping funnel, mechanical stirrer

Procedure:

-

Set up a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried.

-

Place small, clean pieces of sodium metal in the flask and cover them with anhydrous diethyl ether.

-

In the dropping funnel, place a solution of 2-chloro-2-methylbutane dissolved in anhydrous diethyl ether.

-

While stirring the sodium suspension, add a small amount of the 2-chloro-2-methylbutane solution to initiate the reaction. The reaction may need gentle warming to start.

-

Once the reaction begins (indicated by cloudiness and gentle refluxing), add the remainder of the 2-chloro-2-methylbutane solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, continue to stir and reflux the mixture for several hours to ensure the reaction goes to completion.

-

After the reaction period, cool the flask in an ice bath. Cautiously add ethanol (B145695) to decompose any unreacted sodium, followed by the slow addition of water.

-

Transfer the mixture to a separatory funnel. The organic layer containing the product mixture is separated.

-

Wash the organic layer with water, then with a dilute acid solution, and finally with water again.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

The product mixture, which will contain 3,3,4,4-tetramethylhexane along with significant amounts of 2-methyl-2-butene (B146552) and 2-methylbutane, can be separated by fractional distillation.

Data Presentation

The following table summarizes the key quantitative data for the proposed Wurtz coupling reaction.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (Theoretical) | Volume/Mass (Theoretical) | Boiling Point (°C) |

| 2-chloro-2-methylbutane | C₅H₁₁Cl | 106.59 | 0.2 | 21.32 g (approx. 24.5 mL) | 86 |

| Sodium | Na | 22.99 | 0.4 | 9.2 g | 97.8 |

| 3,3,4,4-Tetramethylhexane | C₁₀H₂₂ | 142.28 | 0.1 | 14.23 g (Theoretical) | ~160-162 |

| 2-methyl-2-butene | C₅H₁₀ | 70.13 | - | - | 38.6 |

| 2-methylbutane | C₅H₁₀ | 72.15 | - | - | 27.8 |

Note: The yield of the desired coupled product, 3,3,4,4-tetramethylhexane, is expected to be very low due to competing side reactions.

Reaction Mechanism and Visualization

The Wurtz reaction is believed to proceed through a radical mechanism. An electron is transferred from sodium to the alkyl halide, forming an alkyl radical. These radicals can then either couple to form the desired alkane or undergo disproportionation to produce an alkane and an alkene.

Caption: Mechanism of the Wurtz reaction showing desired coupling and competing disproportionation.

Conclusion

The synthesis of this compound via Michael addition is not chemically feasible. Alternative methods for constructing highly branched alkanes, such as the Wurtz reaction, are theoretically possible but present significant practical challenges. For tertiary alkyl halides, the Wurtz reaction is notoriously inefficient, with disproportionation being the major reaction pathway, leading to very low yields of the desired coupled product. This guide provides a realistic overview of the synthetic difficulties and offers a detailed, albeit theoretical, protocol for a related system to illustrate the practical considerations for researchers in this field. The development of more efficient and selective methods for the synthesis of sterically congested molecules remains an important goal in synthetic organic chemistry.

References

- 1. Kolbe electrolysis - Wikipedia [en.wikipedia.org]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. purechemistry.org [purechemistry.org]

- 4. Wurtz Reaction - GeeksforGeeks [geeksforgeeks.org]

- 5. Wurtz reaction - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. SATHEE CUET: Chemistry Wurtz Reaction [cuet.iitk.ac.in]

- 8. quora.com [quora.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. The preparation of tertiary butyl chloride (2-chloro-2-methylpropane) [wwwchem.uwimona.edu.jm]

An In-depth Technical Guide to the Synthesis of 2,2,3,3-Tetramethylhexane via the Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic route to 2,2,3,3-tetramethylhexane, a highly branched and sterically hindered alkane. Due to the significant steric hindrance associated with the target molecule, a direct, high-yield Grignard reaction for its synthesis is not straightforward. The proposed and most viable pathway involves a three-step sequence:

-

Grignard Addition: Reaction of a tert-butyl Grignard reagent with pinacolone (B1678379) to form the tertiary alcohol, 2,2,3,3-tetramethylhexan-3-ol.

-

Dehydration: Elimination of water from the tertiary alcohol to yield the alkene, 2,2,3,3-tetramethyl-3-hexene.

-

Hydrogenation: Saturation of the carbon-carbon double bond to afford the final product, this compound.

This guide will delve into the experimental protocols for each step, present the expected quantitative data in a structured format, and provide visualizations of the chemical pathways and experimental workflows.

Core Synthesis Pathway

The overall synthetic scheme is depicted below. The primary challenge lies in the initial Grignard addition step, where the steric bulk of both the tert-butyl Grignard reagent and the pinacolone ketone can lead to side reactions such as enolization and reduction, thereby lowering the yield of the desired tertiary alcohol.[1] Careful control of reaction conditions is crucial to maximize the yield of the addition product.

Experimental Protocols

Detailed methodologies for each of the three key synthetic steps are provided below. These protocols are based on established procedures for similar transformations and are adapted for the specific steric challenges of this synthesis.

Step 1: Grignard Synthesis of 2,2,3,3-Tetramethylhexan-3-ol

This step involves the formation of tert-butylmagnesium chloride followed by its reaction with pinacolone.

Part A: Preparation of tert-Butylmagnesium Chloride

-

Materials:

-

Magnesium turnings (activated)

-

tert-Butyl chloride

-

Anhydrous diethyl ether (Et₂O)

-

Iodine crystal (as initiator)

-

-

Procedure:

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is flame-dried and allowed to cool under an inert atmosphere (e.g., nitrogen or argon).

-

Magnesium turnings are placed in the flask. A crystal of iodine is added to activate the magnesium surface.

-

A solution of tert-butyl chloride in anhydrous diethyl ether is prepared and placed in the dropping funnel.

-

A small amount of the tert-butyl chloride solution is added to the magnesium. The reaction is initiated, which is indicated by the disappearance of the iodine color and the appearance of a cloudy solution. Gentle heating may be required.

-

Once the reaction has started, the remaining tert-butyl chloride solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is stirred at room temperature for an additional 1-2 hours to ensure complete reaction. The resulting grey solution is the tert-butylmagnesium chloride Grignard reagent.

-

Part B: Reaction with Pinacolone

-

Materials:

-

tert-Butylmagnesium chloride solution (prepared in Part A)

-

Pinacolone (3,3-dimethyl-2-butanone)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Hydrochloric acid (HCl), dilute

-

-

Procedure:

-

The Grignard reagent solution is cooled to 0 °C in an ice bath.

-

A solution of pinacolone in anhydrous diethyl ether is added dropwise to the stirred Grignard solution. The rate of addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight to drive the reaction to completion.

-

The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution while cooling in an ice bath.

-

The resulting mixture is acidified with dilute hydrochloric acid to dissolve the magnesium salts.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2,2,3,3-tetramethylhexan-3-ol.

-

The crude product can be purified by distillation or recrystallization.

-

Step 2: Dehydration of 2,2,3,3-Tetramethylhexan-3-ol

This procedure is adapted from the dehydration of a sterically hindered tertiary alcohol using a solid acid catalyst.[2]

-

Materials:

-

2,2,3,3-Tetramethylhexan-3-ol

-

Anhydrous oxalic acid

-

Diethyl ether

-

5% aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

2,2,3,3-Tetramethylhexan-3-ol and anhydrous oxalic acid are placed in a round-bottom flask equipped with a distillation apparatus.

-

The mixture is heated to 200-220 °C for one hour. The product, 2,2,3,3-tetramethyl-3-hexene, will distill as it is formed.

-

The collected distillate is dissolved in diethyl ether.

-

The ether solution is washed with 5% aqueous sodium bicarbonate solution and then with water.

-

The organic layer is dried over anhydrous sodium sulfate, and the ether is removed by distillation.

-

The resulting crude alkene can be further purified by fractional distillation.

-

Step 3: Hydrogenation of 2,2,3,3-Tetramethyl-3-hexene

The hydrogenation of a tetrasubstituted alkene can be challenging and may require forcing conditions or specialized catalysts.[3][4]

-

Materials:

-

2,2,3,3-Tetramethyl-3-hexene

-

Platinum(IV) oxide (PtO₂, Adams' catalyst) or Raney Nickel

-

Ethanol (B145695) or ethyl acetate (B1210297) (as solvent)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

2,2,3,3-Tetramethyl-3-hexene is dissolved in a suitable solvent such as ethanol or ethyl acetate in a high-pressure hydrogenation vessel (e.g., a Parr shaker).

-

The catalyst (PtO₂ or Raney Nickel) is added to the solution.

-

The vessel is sealed, flushed with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

The mixture is shaken or stirred vigorously at room temperature or with gentle heating until the theoretical amount of hydrogen has been consumed.

-

The reaction is monitored by gas chromatography to confirm the disappearance of the starting alkene.

-

Upon completion, the catalyst is removed by filtration through a pad of Celite.

-

The solvent is removed from the filtrate by distillation to yield this compound.

-

The final product can be purified by fractional distillation.

-

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the three-step synthesis of this compound. The yields are estimates based on literature reports for analogous reactions involving sterically hindered substrates and should be considered as representative values.

| Parameter | Step 1: Grignard Reaction | Step 2: Dehydration | Step 3: Hydrogenation |

| Reactants | tert-Butylmagnesium chloride, Pinacolone | 2,2,3,3-Tetramethylhexan-3-ol, Oxalic acid | 2,2,3,3-Tetramethyl-3-hexene, H₂ |

| Product | 2,2,3,3-Tetramethylhexan-3-ol | 2,2,3,3-Tetramethyl-3-hexene | This compound |

| Solvent | Diethyl ether | None (neat) | Ethanol or Ethyl Acetate |

| Temperature | 0 °C to Room Temp. | 200-220 °C | Room Temp. to 50 °C |

| Pressure | Atmospheric | Atmospheric | 50-100 psi H₂ |

| Reaction Time | 4-12 hours | 1 hour | 12-24 hours |

| Estimated Yield | 40-60% | 80-90% | >90% |

Workflow Visualizations

The following diagrams illustrate the experimental workflows for each major stage of the synthesis.

References

An In-depth Technical Guide to the Thermophysical Properties of 2,2,3,3-Tetramethylhexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,3,3-Tetramethylhexane, an isomer of decane (B31447) with the chemical formula C₁₀H₂₂, is a branched-chain alkane. Its molecular structure, characterized by a high degree of branching, significantly influences its physical and chemical properties. This technical guide provides a comprehensive overview of the core thermophysical properties of this compound, presenting critically evaluated data, detailing common experimental methodologies for their determination, and illustrating these workflows through diagrams. This information is crucial for professionals in research, chemical engineering, and pharmaceutical development where this compound may be used as a solvent, a reference standard, or a component in complex fluid mixtures.

Core Thermophysical Properties

The following tables summarize the key thermophysical properties of this compound. The data is compiled from various reputable sources, with a significant portion derived from the NIST/TRC Web Thermo Tables, which provide critically evaluated data.[1]

Table 1: General and Physical Properties

| Property | Value | Units | Source |

| Molecular Formula | C₁₀H₂₂ | - | [2][3][4] |

| Molecular Weight | 142.28 | g/mol | [2][3][4] |

| CAS Registry Number | 13475-81-5 | - | [2][3][4] |

| Boiling Point (at 760 mmHg) | 158 - 160.33 | °C | [2] |

| Melting Point | -54 to -53.99 | °C | [2] |

| Flash Point | 43.7 | °C | |

| Refractive Index | 1.4260 | - | [2] |

Table 2: Density

| Temperature (K) | Density (g/cm³) | State | Source |

| 219.19 - 623.008 | Temperature Dependent | Liquid in equilibrium with Gas | [1] |

| 298.15 | ~0.74 | Liquid | [2][5] |

| 500.03 - 623.008 | Temperature Dependent | Gas in equilibrium with Liquid | [1] |

Table 3: Viscosity

| Temperature (K) | State | Source |

| 270 - 620 | Liquid in equilibrium with Gas | [1] |

| 440 - 930 | Gas | [1] |

Table 4: Heat Capacity

| Temperature (K) | State | Source |

| 219.19 - 610 | Liquid in equilibrium with Gas (at saturation pressure) | [1] |

| 200 - 1500 | Ideal Gas (at constant pressure) | [1] |

Table 5: Thermal Conductivity

| Temperature (K) | State | Source |

| 220 - 560 | Liquid in equilibrium with Gas | [1] |

| 440 - 930 | Gas | [1] |

Table 6: Enthalpy

| Temperature (K) | State | Source |

| 219.19 - 610 | Liquid in equilibrium with Gas | [1] |

| 200 - 1500 | Ideal Gas | [1] |

Experimental Protocols

The determination of thermophysical properties is paramount for the accurate modeling and application of chemical compounds. While the specific experimental setups for the cited data on this compound are not detailed in the readily available literature, this section outlines the general, standard methodologies employed for measuring the key properties of liquids.

Density Measurement

The density of a liquid, its mass per unit volume, is a fundamental property. Common methods for its determination include:

-

Pycnometry: A pycnometer, a flask with a precisely known volume, is weighed empty, then filled with the liquid of interest and weighed again. The density is calculated from the mass of the liquid and the known volume of the pycnometer. This method is simple and capable of high accuracy.

-

Vibrating Tube Densitometry: This technique utilizes a U-shaped tube that is electronically vibrated. The frequency of vibration changes when the tube is filled with a liquid, and this change in frequency is directly related to the density of the liquid. This method is fast, requires a small sample volume, and can be used over a wide range of temperatures and pressures.

Viscosity Measurement

Viscosity is a measure of a fluid's resistance to flow. Several methods are used to determine the viscosity of liquids:

-

Falling Sphere Viscometry: This method involves measuring the terminal velocity of a sphere of known size and density falling through the liquid. The viscosity is then calculated using Stokes' Law, which relates the viscosity to the terminal velocity, the densities of the sphere and the liquid, and the radius of the sphere.

-

Rotational Viscometry: A spindle is rotated in the liquid, and the torque required to maintain a constant angular velocity is measured. This torque is proportional to the viscosity of the fluid. This method is versatile and can be used for a wide range of viscosities.

-

Capillary Viscometry (Ostwald Viscometer): This technique measures the time it takes for a fixed volume of liquid to flow through a narrow capillary tube under the influence of gravity. The time is proportional to the kinematic viscosity of the liquid.

Heat Capacity Measurement

Heat capacity is the amount of heat required to raise the temperature of a substance by a certain amount. For liquids, it is typically measured at constant pressure (Cp).

-

Differential Scanning Calorimetry (DSC): This is a common thermal analysis technique where the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. The sample and reference are subjected to the same controlled temperature program.

-

Adiabatic Calorimetry: In this method, the liquid sample is heated in a well-insulated container (calorimeter) to minimize heat exchange with the surroundings. A known amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured.

Thermal Conductivity Measurement

Thermal conductivity is the property of a material to conduct heat. For liquids, transient methods are often preferred to minimize the effects of natural convection.

-

Transient Hot-Wire Method: A thin platinum wire immersed in the liquid is heated by a step-voltage pulse. The wire acts as both a heating element and a temperature sensor. The rate at which the wire's temperature increases is related to the thermal conductivity of the surrounding liquid.

-

Transient Plane Source Method: A sensor consisting of a thin, electrically conducting nickel spiral is placed in the liquid. The sensor is heated by a current pulse, and the temperature increase of the sensor is monitored. The thermal conductivity is determined from the temperature versus time response.

Conclusion

References

2,2,3,3-Tetramethylhexane CAS number and registry information

An In-depth Technical Guide to 2,2,3,3-Tetramethylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, registry information, and safety data for this compound. The information is curated for professionals in research and development.

Core Registry and Identification

This compound is a branched alkane with the molecular formula C10H22.[1][2][3] It is also known by its IUPAC name, this compound.[4] Key registry information and identifiers are summarized in the table below.

| Identifier | Value | Reference |

| CAS Number | 13475-81-5 | [1][2][3][4][5] |

| Molecular Formula | C10H22 | [1][2][3][4][5] |

| Molecular Weight | 142.28 g/mol | [2][3][4] |

| IUPAC Name | This compound | [4] |

| InChI | InChI=1S/C10H22/c1-7-8-10(5,6)9(2,3)4/h7-8H2,1-6H3 | [3][4][5] |

| InChIKey | RMQHJMMCLSJULX-UHFFFAOYSA-N | [3][4] |

| Canonical SMILES | CCCC(C)(C)C(C)(C)C | [4][5] |

| EINECS Number | 236-756-5 | [4] |

Physicochemical Properties

The physical and chemical properties of this compound are detailed in the following table. This data is essential for its application as a solvent or in other chemical processes.

| Property | Value | Reference |

| Appearance | Colorless or yellowish liquid | [1][6] |

| Density | 0.734 - 0.761 g/cm³ | [1][2] |

| Boiling Point | 160.33 - 161.3 °C at 760 mmHg | [1][2] |

| Melting Point | -53.99 °C | [1] |

| Flash Point | 43.7 °C | [2] |

| Vapor Pressure | 2.98 mmHg at 25°C | [2] |

| Refractive Index | 1.413 - 1.426 | [1][2] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and ether | [1][6] |

| LogP | 3.85880 | [2] |

Experimental Data

Chromatographic Information

The Kovats retention index is a key parameter in gas chromatography for identifying compounds.

| Column Type | Value | Reference |

| Standard non-polar | 929 | [4][7] |

| Semi-standard non-polar | 928.8 - 929 | [4] |

Synthesis and Production

Synthetic Routes

One documented method for the preparation of this compound is through the Michael addition reaction of isoprene (B109036) and methyl propylene.[1][6] Another reported synthesis route involves mesityl oxide as a starting material.[2]

A conceptual synthetic workflow is presented below.

Caption: Synthetic pathways to this compound.

Applications

The primary reported uses for this compound are:

-

Solvent : Due to its solubility characteristics and colorless nature, it can be utilized as an organic solvent in chemical experiments and industrial applications.[1][6]

-

Fuel Additive : It can be blended with gasoline or ethanol for use as a fuel.[1][6]

-

Fragrance : It is reported to have a fruit-like fragrance and sees use in perfumes and personal care products.[1][6]

Safety and Handling

This compound is a flammable liquid and poses a fire hazard when exposed to open flames or high temperatures.[1][6] Direct contact with the skin may lead to irritation and allergic reactions.[1][6] It is recommended to use this chemical in a well-ventilated area and to avoid inhaling its vapors.[1][6] In case of significant inhalation, immediate medical attention is advised.[1][6] Standard personal protective equipment, including gloves and safety goggles, should be worn when handling this compound.

Biological Activity and Drug Development Relevance

Currently, there is a notable lack of publicly available scientific literature detailing specific biological activities or direct applications of this compound in drug development or signaling pathway research. Its primary utility appears to be in chemical synthesis and as a solvent rather than as a bioactive molecule. Researchers in drug development may find its properties as a non-polar solvent of interest for specific applications.

Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory work should be conducted in accordance with established safety protocols and with a thorough review of the relevant safety data sheets.

References

- 1. chembk.com [chembk.com]

- 2. This compound | CAS#:13475-81-5 | Chemsrc [chemsrc.com]

- 3. Hexane, 2,2,3,3-tetramethyl- [webbook.nist.gov]

- 4. This compound | C10H22 | CID 26057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Wikidata [wikidata.org]

- 6. chembk.com [chembk.com]

- 7. Hexane, 2,2,3,3-tetramethyl- [webbook.nist.gov]

Spectroscopic Profile of 2,2,3,3-Tetramethylhexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for the branched alkane, 2,2,3,3-tetramethylhexane. The information presented herein is crucial for the structural elucidation and quality control of this compound in various research and development applications. This document details its mass spectrometry, Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), and Proton Nuclear Magnetic Resonance (¹H-NMR) characteristics, alongside the experimental protocols for these analyses.

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by significant fragmentation, a common feature for branched alkanes. The molecular ion peak is often of low abundance or absent. The fragmentation pattern is dominated by the formation of stable tertiary carbocations.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |

| 41 | 65.8 | C₃H₅⁺ |

| 43 | 89.5 | C₃H₇⁺ |

| 57 | 100.0 | C₄H₉⁺ |

| 71 | 31.6 | C₅H₁₁⁺ |

| 85 | 10.5 | C₆H₁₃⁺ |

| 113 | 2.6 | C₈H₁₇⁺ |

| 142 | 0.5 | C₁₀H₂₂⁺ (Molecular Ion) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the high degree of symmetry in the this compound molecule, its NMR spectra are relatively simple.

Carbon-13 NMR (¹³C-NMR) Data

The ¹³C-NMR spectrum is predicted to show four distinct signals corresponding to the four unique carbon environments in the molecule.

| Predicted Chemical Shift (ppm) | Carbon Assignment |

| ~8.5 | C1 |

| ~25.0 | C4 |

| ~35.0 | C2 |

| ~40.0 | C3 |

Proton NMR (¹H-NMR) Data

The ¹H-NMR spectrum is predicted to exhibit three distinct signals.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Proton Assignment |

| ~0.85 | Triplet | 3H | H1 |

| ~1.25 | Singlet | 12H | H4 |

| ~1.35 | Quartet | 2H | H5 |

Experimental Protocols

Mass Spectrometry (GC-MS)

Sample Preparation: For a volatile, nonpolar liquid like this compound, sample preparation is minimal. A dilute solution is prepared by dissolving a small amount of the analyte in a volatile organic solvent, such as hexane (B92381) or dichloromethane.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is the standard instrument for this analysis.

GC Conditions:

-

Injection Mode: Split injection is typically used to prevent column overloading.

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate.

-

Column: A nonpolar capillary column (e.g., DB-5ms).

-

Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, followed by a ramp to 250 °C at a rate of 10 °C/min, and a final hold at 250 °C for 5 minutes.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C

-

Mass Analyzer: Quadrupole

-

Scan Range: m/z 40-400

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

The solution is transferred to a clean, dry 5 mm NMR tube.

-

A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

¹³C-NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Number of Scans: 128 or more to achieve adequate signal-to-noise ratio.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0-220 ppm.

¹H-NMR Acquisition Parameters:

-

Pulse Program: A standard proton experiment (e.g., zg30).

-

Number of Scans: 8 to 16.

-

Relaxation Delay: 1 second.

-

Spectral Width: 0-12 ppm.

Data Analysis Workflow

Caption: Workflow for Spectroscopic Analysis of this compound.

In-depth Technical Guide to the Conformational Analysis of 2,2,3,3-Tetramethylhexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,3,3-Tetramethylhexane is a highly branched alkane whose conformational landscape is dominated by the significant steric hindrance between the adjacent quaternary carbons, specifically the two tert-butyl groups analogue structures at the C3 and C4 positions. This technical guide provides a comprehensive overview of the conformational analysis of this molecule, focusing on the rotational barrier around the central C3-C4 bond. Due to the profound steric strain, this rotation is highly restricted, leading to distinct and energetically disparate conformational states. This document summarizes the key energetic parameters and provides a logical framework for understanding the molecule's structural dynamics.

Introduction

The study of conformational isomers is critical in understanding the relationship between molecular structure and function, a cornerstone of drug design and materials science. For highly branched alkanes like this compound, the spatial arrangement of bulky substituents dictates the molecule's preferred shapes and the energy required to interconvert between them. The central C3-C4 bond in this compound is of particular interest as rotation around this bond involves the passage of two bulky groups past one another, leading to significant torsional and steric strain.

Conformational Isomers and Energy Profile

The rotation around the C3-C4 bond in this compound gives rise to a series of conformational isomers, primarily the staggered and eclipsed forms. Due to the extreme steric hindrance, the molecule will predominantly exist in the most stable staggered conformation, where the bulky substituents are as far apart as possible.

Key Conformations

-

Anti-periplanar (Staggered): This is the most stable conformation, with the ethyl group and the other tert-butyl analogue group oriented at a dihedral angle of 180°. This arrangement minimizes steric repulsion.

-

Syn-clinal or Gauche (Staggered): In these conformations, the largest groups are at a dihedral angle of approximately 60°. While staggered, the proximity of the bulky groups results in significant steric strain, making these conformers less stable than the anti-periplanar form.

-

Eclipsed Conformations: These are high-energy transition states where the substituents on the C3 and C4 carbons are aligned. The syn-periplanar conformation, where the two largest groups are eclipsed (0° dihedral angle), represents the highest energy state due to maximum steric and torsional strain.

Rotational Energy Barrier

The energy difference between the most stable (anti-periplanar) and least stable (syn-periplanar) conformations defines the rotational energy barrier. For this compound, this barrier is exceptionally high due to the severe steric clash between the methyl groups on the adjacent quaternary carbons. A documented activation energy barrier for the rotation around the central C-C bond is 112.8 kJ/mol [1].

Quantitative Conformational Data

A summary of the key energetic parameter for the conformational analysis of this compound is presented in the table below.

| Parameter | Value | Reference |

| Activation Energy Barrier (C3-C4 Rotation) | 112.8 kJ/mol | [1] |

Experimental and Computational Methodologies

The conformational analysis of molecules like this compound typically employs a combination of experimental and computational techniques.

Experimental Protocols

While specific experimental studies on this compound are not widely published, the following techniques are standard for such analyses:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dynamic NMR (DNMR): By studying the NMR spectra at various temperatures, one can observe the broadening and coalescence of signals corresponding to different conformers. This allows for the determination of the rate of interconversion and, consequently, the activation energy barrier.

-

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These 2D NMR techniques can be used to identify protons that are close in space, providing crucial information to distinguish between different conformational isomers.

-

-

Gas-Phase Electron Diffraction (GED): This technique provides information about the bond lengths, bond angles, and torsional angles of molecules in the gas phase. For a molecule with a dominant conformer, GED can provide a precise structural determination.

Computational Chemistry Protocols

Computational methods are invaluable for mapping the potential energy surface of a molecule as a function of bond rotation.

-

Molecular Mechanics (MM): This method uses classical physics to model the energy of a molecule. It is computationally inexpensive and can be used to perform a rapid conformational search to identify low-energy conformers.

-

Density Functional Theory (DFT) and ab initio methods: These quantum mechanical methods provide more accurate energy calculations. A potential energy surface scan can be performed by systematically rotating the C3-C4 dihedral angle and calculating the energy at each step. This allows for the precise determination of the energies of stable conformers and transition states, as well as the rotational energy barrier.

Visualizations

The following diagrams illustrate the key concepts in the conformational analysis of this compound.

Conclusion

The conformational analysis of this compound is a clear example of how steric hindrance governs molecular geometry and dynamics. The exceptionally high rotational barrier around the central C3-C4 bond makes it a compelling case study for understanding steric effects. For researchers in drug development, understanding such profound conformational preferences is crucial, as the three-dimensional shape of a molecule is a primary determinant of its biological activity. Further experimental and computational studies would be beneficial to provide a more detailed quantitative picture of the entire potential energy surface for this sterically hindered molecule.

References

An In-depth Technical Guide to the Solubility of 2,2,3,3-Tetramethylhexane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2,3,3-tetramethylhexane, a highly branched alkane, in various organic solvents. Due to the scarcity of publicly available quantitative solubility data for this specific compound, this guide focuses on the fundamental principles governing its solubility, qualitative expectations in different solvent classes, and detailed experimental protocols for determining solubility.

Introduction to this compound and Its Solubility

This compound (C₁₀H₂₂) is a saturated hydrocarbon with a compact, highly branched structure. As a nonpolar molecule, its intermolecular interactions are dominated by weak van der Waals forces (specifically, London dispersion forces). The principle of "like dissolves like" is paramount in predicting its solubility. This principle states that substances with similar intermolecular forces are likely to be soluble in one another.[1][2][3]

Alkanes are generally soluble in nonpolar or weakly polar organic solvents.[2][3][4] When an alkane dissolves in such a solvent, the energy required to break the existing van der Waals forces between solvent molecules and between alkane molecules is compensated by the formation of new van der Waals forces between the solvent and alkane molecules.[2][3] This energetic balance facilitates miscibility. Conversely, alkanes are virtually insoluble in highly polar solvents like water because the strong hydrogen bonds between water molecules are energetically much more favorable than the weak van der Waals interactions that would form between water and the alkane.[2][3]

Qualitative Solubility of this compound

| Solvent Class | Examples | Expected Solubility of this compound | Rationale |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Miscible in all proportions | Both solute and solvent are nonpolar and interact through London dispersion forces, leading to favorable mixing. |

| Nonpolar Aromatic | Benzene, Toluene, Xylene | Miscible in all proportions | Similar nonpolar nature and reliance on London dispersion forces allow for easy miscibility. |

| Weakly Polar Aprotic | Diethyl Ether, Tetrahydrofuran (THF) | High | The nonpolar hydrocarbon portion of these solvents is large enough to favorably interact with the alkane, overcoming the small dipole moment. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Low to Moderate | The stronger dipole-dipole interactions between solvent molecules are less favorably replaced by the weaker van der Waals forces with the alkane, limiting solubility. |

| Polar Protic | Ethanol, Methanol, Water | Very Low to Immiscible | The strong hydrogen bonding network of the solvent is difficult to disrupt for the nonpolar alkane, leading to very poor solubility. |

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the experimental determination of the solubility of a liquid compound like this compound in an organic solvent at a given temperature. This protocol is based on the isothermal shake-flask method.

3.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Thermostatically controlled shaker bath or incubator

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Vials with septa

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The presence of a separate phase of the solute should be visible to ensure saturation.

-

Place the vial in a thermostatically controlled shaker bath set to the desired temperature.

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the mixture to stand undisturbed in the temperature-controlled bath for several hours to allow for the separation of the two phases.

-

For emulsions or fine dispersions, centrifugation at the controlled temperature can be used to facilitate phase separation.

-

-

Sampling and Analysis:

-

Carefully extract an aliquot of the clear, saturated solvent phase using a pipette. Avoid disturbing the undissolved solute phase.

-

Dilute the aliquot with a known volume of the pure solvent to a concentration that falls within the calibration range of the analytical instrument.

-

Analyze the diluted sample using a calibrated GC-FID to determine the concentration of this compound.

-

-

Data Analysis:

-

From the measured concentration and the dilution factor, calculate the solubility of this compound in the organic solvent. Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

3.3. Logical Workflow for Solubility Determination

References

An In-depth Technical Guide to the Molecular Structure and Geometry of 2,2,3,3-Tetramethylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular structure and geometry of 2,2,3,3-tetramethylhexane, a highly branched alkane of significant interest in various fields of chemical research. Due to considerable steric hindrance, its structural parameters deviate from those of simple linear alkanes. This document outlines these deviations, discusses the molecule's conformational preferences, and describes the experimental and computational methodologies used to determine such molecular structures.

Molecular Structure and Conformation

This compound (C10H22) is a saturated hydrocarbon characterized by a six-carbon hexane (B92381) chain with four methyl groups substituted at the C2 and C3 positions.[1][2][3][4] This extensive substitution leads to significant steric strain, which profoundly influences its molecular geometry and conformational stability. The central C3-C4 bond is flanked by two quaternary carbon atoms, each bonded to three methyl groups and another carbon atom of the hexane chain. This arrangement forces the molecule to adopt conformations that minimize the repulsive interactions between the bulky methyl groups.

The most stable conformation of this compound about the C3-C4 bond is a staggered conformation, which minimizes torsional strain. However, unlike in simpler alkanes, the gauche interactions in the staggered conformation of this molecule are particularly high due to the steric bulk of the tert-butyl groups at each end of the central bond. The eclipsed conformation, where the substituents on the C3 and C4 carbons are aligned, is highly energetically unfavorable due to severe steric clashes between the methyl groups.

Predicted Molecular Geometry

| Parameter | Atom(s) Involved | Predicted Value for this compound | Standard Alkane Value | Reference for Standard Value |

| Bond Lengths (Å) | ||||

| C-C (central bond) | C3-C4 | ~ 1.58 - 1.60 | 1.53 - 1.54 | [5][6] |

| C-C (quaternary-tertiary) | C2-C3, C4-C5 | ~ 1.55 - 1.57 | 1.53 - 1.54 | [5][6] |

| C-C (terminal) | C1-C2, C5-C6 | ~ 1.53 - 1.54 | 1.53 - 1.54 | [5][6] |

| C-C (methyl) | C(quat)-CH3 | ~ 1.54 - 1.56 | 1.53 - 1.54 | [5][6] |

| C-H | ~ 1.09 - 1.10 | 1.09 | [6][7] | |

| Bond Angles (°) | ||||

| C-C-C (central) | C2-C3-C4, C3-C4-C5 | ~ 112 - 115 | 109.5 | [8][9] |

| C-C-C (methyl groups) | CH3-C(quat)-C | ~ 107 - 109 | 109.5 | [8][9] |

| H-C-H (methyl) | ~ 108 - 109 | 109.5 | [8][9] |

Note: The predicted values for this compound are estimates based on computational data for sterically hindered alkanes and are intended to illustrate the expected deviations from standard values.

Experimental and Computational Protocols

The determination of the precise molecular geometry of molecules like this compound relies on a combination of experimental techniques and computational modeling.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful experimental method for determining the molecular structure of volatile compounds.[10] A beam of high-energy electrons is diffracted by the gas-phase molecules, and the resulting diffraction pattern is analyzed to determine the interatomic distances and bond angles.[11]

Generalized Experimental Workflow for GED:

Computational Chemistry

Computational methods, particularly density functional theory (DFT) and ab initio calculations, are indispensable for studying the geometry and conformational landscape of sterically hindered molecules.[12] These methods solve the electronic structure of the molecule to predict its lowest energy conformation and provide detailed geometric parameters.

Typical Computational Chemistry Protocol:

-

Initial Structure Generation: A 3D model of this compound is constructed.

-

Conformational Search: A systematic search of the potential energy surface is performed to identify all possible low-energy conformers. This often involves rotating around key dihedral angles, such as the central C3-C4 bond.

-

Geometry Optimization: Each identified conformer is subjected to geometry optimization using a chosen level of theory (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This process finds the minimum energy structure for each conformer.

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data.

-

Analysis: The optimized geometries of the lowest energy conformers are analyzed to extract bond lengths, bond angles, and dihedral angles. The relative energies of the conformers are used to determine their populations at a given temperature.

Steric Hindrance and its Consequences

The significant steric hindrance in this compound is the primary determinant of its molecular geometry and chemical reactivity. The bulky tert-butyl-like groups at positions C3 and C4 lead to substantial van der Waals repulsion.

This steric crowding leads to:

-

Elongation of the C3-C4 bond: To alleviate the repulsion between the bulky substituents, the central carbon-carbon bond is stretched beyond the typical length of a C-C single bond.

-

Widening of C-C-C bond angles: The C2-C3-C4 and C3-C4-C5 bond angles are expected to be significantly larger than the ideal tetrahedral angle of 109.5° to accommodate the methyl groups.

-

Restricted Rotation: The energy barrier to rotation around the C3-C4 bond is considerably higher than in less substituted alkanes, making the interconversion between conformers slower.

Conclusion

The molecular structure of this compound is a compelling example of how steric hindrance dictates molecular geometry and conformational preferences. While experimental determination of its precise structure is challenging, computational methods provide valuable insights into the expected bond lengths and angles, revealing significant deviations from standard alkane geometries. Understanding these structural nuances is crucial for predicting the molecule's physical properties and chemical reactivity, which is of particular importance in fields such as drug design and materials science where molecular shape plays a critical role.

References

- 1. Hexane, 2,2,3,3-tetramethyl- [webbook.nist.gov]

- 2. This compound | C10H22 | CID 26057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Hexane, 2,2,3,3-tetramethyl- [webbook.nist.gov]

- 5. Bond length - Wikipedia [en.wikipedia.org]

- 6. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 7. roche.camden.rutgers.edu [roche.camden.rutgers.edu]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Chemical bond angles and lengths | Research Starters | EBSCO Research [ebsco.com]

- 10. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 11. Challenge Bot Detection // ScholarsArchive@OSU [ir.library.oregonstate.edu]

- 12. Density functional steric analysis of linear and branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Sourcing and Technical Applications of 2,2,3,3-Tetramethylhexane: A Guide for Researchers

For researchers, scientists, and drug development professionals, the selection of high-purity reagents is a critical determinant of experimental success. This in-depth technical guide provides a comprehensive overview of 2,2,3,3-tetramethylhexane, a branched alkane with emerging applications in specialized fields. This document outlines its physicochemical properties, commercial availability, analytical methodologies, and potential uses in research and development.

Introduction to this compound

This compound is a highly branched saturated hydrocarbon with the chemical formula C₁₀H₂₂.[1][2] Its unique structure, characterized by a hexane (B92381) backbone with four methyl groups on the second and third carbon atoms, imparts specific physical and chemical properties that make it a valuable, albeit specialized, chemical for certain applications. These properties include low polarity, specific boiling and melting points, and a well-defined structure that is useful as a reference in analytical chemistry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, application, and analysis. Key data points are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 13475-81-5 | [1][3][4] |

| Molecular Formula | C₁₀H₂₂ | [1][3] |

| Molecular Weight | 142.28 g/mol | [3][4] |

| Boiling Point | 161.3 °C at 760 mmHg | [3] |

| Melting Point | -54 °C | [4] |

| Density | 0.734 g/cm³ | [3] |

| Flash Point | 43.7 °C | [3] |

| IUPAC Name | This compound | [2] |

Commercial Availability and Supplier Evaluation

While not as commonly stocked as linear alkanes, this compound is available from a number of commercial suppliers specializing in fine chemicals. These suppliers often cater to research and industrial clients, offering various grades and quantities.

Table of Potential Commercial Suppliers:

| Supplier | Country of Origin | Notes |

| Univar Solutions GmbH | Germany | Listed as a supplier on B2B chemical procurement platforms.[3] |

| Shandong Xintai Chemicals Co., Ltd. | China | Indicated as a supplier through chemical sourcing websites.[3] |

| STOCKMEIER HOLDING GMBH | Germany | Appears in supplier lists for this chemical.[3] |

| Radchem Products, Inc. | United States | Listed as a U.S.-based supplier.[3] |

| LinkChem Co., Ltd. | China | Another potential supplier from China.[3] |

| HARKE Chemicals GmbH | Germany | Listed as a supplier in Germany.[3] |

| UAB SynHet | Lithuania | A potential European supplier. |

Logical Workflow for Supplier Selection:

For researchers, selecting the right supplier involves more than just finding a company that lists the product. Purity, documentation, and availability are paramount. The following workflow, represented as a DOT graph, outlines a systematic approach to supplier qualification.

Caption: A logical workflow for the qualification and selection of a commercial supplier for this compound.

Experimental Protocols and Applications

While detailed, step-by-step experimental protocols for the use of this compound are not widely published in peer-reviewed literature, its applications can be inferred from its properties and its appearance in various analytical contexts.

Analytical Standard in Gas Chromatography (GC)

This compound has been identified as a component in complex hydrocarbon mixtures analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). Its well-defined boiling point and mass spectrum make it a useful reference compound for the identification and quantification of other branched alkanes in samples such as aviation fuels, environmental extracts, and volatile organic compound (VOC) profiles of biological samples.

General Experimental Protocol for GC-MS Analysis:

A typical GC-MS protocol for the analysis of volatile organic compounds, including branched alkanes like this compound, would involve the following steps. This is a generalized procedure and would require optimization for specific applications.

-

Sample Preparation: The sample containing the analyte is dissolved in a suitable volatile solvent (e.g., hexane or dichloromethane). If necessary, the sample may be subjected to extraction or derivatization.

-

GC Column Selection: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used for the separation of hydrocarbons.

-

GC Oven Program: The oven temperature is programmed to ramp from a low initial temperature (e.g., 40°C) to a high final temperature (e.g., 250°C) to elute compounds with a wide range of boiling points.

-

Injection: A small volume of the prepared sample (typically 1 µL) is injected into the GC inlet, which is heated to ensure rapid vaporization.

-

Mass Spectrometry: The eluting compounds are ionized (typically by electron impact) and the resulting fragments are separated by their mass-to-charge ratio, generating a mass spectrum for each compound.

-

Data Analysis: The retention time and mass spectrum of the unknown peaks are compared to those of a known standard of this compound for positive identification.

Non-Polar Solvent in Organic Synthesis

Given its non-polar nature and relatively high boiling point, this compound can be considered as a solvent for organic reactions where a non-reactive, high-temperature, non-polar medium is required. Its branched structure may offer different solubility characteristics compared to linear alkanes. A patent for the conversion of cannabinoids mentions a wide range of tetramethylhexane isomers, including this compound, as potential reaction solvents.

Potential Role in Drug Formulation

Highly branched alkanes are sometimes explored in pharmaceutical formulations, particularly for topical or transdermal drug delivery. Their lipophilic nature can influence the solubility and skin permeation of active pharmaceutical ingredients (APIs). While no specific drug formulations explicitly list this compound, the broader class of branched alkanes is of interest in this field.

Safety and Handling

As a flammable liquid hydrocarbon, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Users should consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal.

Conclusion

This compound is a specialized branched alkane with established utility as an analytical standard in gas chromatography and potential applications as a non-polar solvent in organic synthesis. While not a common laboratory reagent, it is commercially available from several suppliers. For researchers in drug development and other scientific fields, a careful evaluation of supplier specifications and a clear understanding of its physical properties are essential for its effective and safe use in experimental protocols. Further research into its applications, particularly in specialized synthesis and formulation, may reveal new opportunities for this unique hydrocarbon.

References

Methodological & Application

Application Notes and Protocols: 2,2,3,3-Tetramethylhexane as a Nonpolar Solvent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction